molecular formula C9H9N3 B15328920 (1,5-Naphthyridin-3-yl)methanamine

(1,5-Naphthyridin-3-yl)methanamine

Cat. No.: B15328920
M. Wt: 159.19 g/mol
InChI Key: HGQBGDYGIUDPAT-UHFFFAOYSA-N
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Description

(1,5-Naphthyridin-3-yl)methanamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a naphthyridine ring system, which consists of two fused pyridine rings. The presence of a methanamine group at the 3-position of the naphthyridine ring adds to its unique chemical properties. Compounds in the naphthyridine family are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Naphthyridin-3-yl)methanamine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation. One common method involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, leading to the formation of Schiff base intermediates, which then undergo cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: (1,5-Naphthyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,5-Naphthyridin-3-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of (1,5-Naphthyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: (1,5-Naphthyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,5-naphthyridin-3-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-5-7-4-9-8(12-6-7)2-1-3-11-9/h1-4,6H,5,10H2

InChI Key

HGQBGDYGIUDPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)CN)N=C1

Origin of Product

United States

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